(E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)thiazol-4-yl)benzoate
Description
This compound is a thiazole-based derivative featuring a benzo[d][1,3]dioxole (piperonyl) substituent and an acrylamido linkage. Its synthesis typically involves coupling reactions between activated carboxylic acids and amino-thiazole intermediates. For instance, a related compound (96) was synthesized via carbodiimide-mediated coupling of benzo[d][1,3]dioxol-5-ylcyclopropanecarboxylic acid with a thiazol-4-yl benzoate precursor, yielding a 25% product . The (E)-configuration of the acrylamido group is critical for maintaining structural rigidity and bioactivity, as seen in analogues with antitumor properties .
Properties
IUPAC Name |
methyl 4-[2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5S/c1-26-20(25)15-6-4-14(5-7-15)16-11-29-21(22-16)23-19(24)9-3-13-2-8-17-18(10-13)28-12-27-17/h2-11H,12H2,1H3,(H,22,23,24)/b9-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVJAZQBUXDINA-YCRREMRBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)thiazol-4-yl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the acrylamide group: This involves the reaction of an appropriate amine with acryloyl chloride under basic conditions.
Construction of the thiazole ring: This can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling reactions: The final step involves coupling the synthesized intermediates using esterification and amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)thiazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The acrylamide group can be reduced to form amines.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a thiazole ring, a benzoate moiety, and a benzo[d][1,3]dioxole substituent. Its unique structural characteristics contribute to its biological activity and potential applications in drug development. The molecular formula is , and its IUPAC name reflects its intricate arrangement of functional groups.
Biological Applications
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Anticancer Activity
- Research has indicated that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, suggesting that (E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)thiazol-4-yl)benzoate may also possess similar activities due to its structural analogies with known anticancer agents .
-
Antimicrobial Properties
- Compounds with similar frameworks have demonstrated significant antimicrobial activity. The presence of the thiazole ring is often associated with enhanced antibacterial effects. Preliminary studies suggest that this compound could be effective against various bacterial strains, making it a candidate for further exploration in antimicrobial drug development .
- Enzyme Inhibition
Material Science Applications
- Polymer Chemistry
-
Nanotechnology
- Recent advancements suggest that this compound can be utilized in the synthesis of nanoparticles or nanocomposites, which can be employed in drug delivery systems or as imaging agents in biomedical applications. The ability to conjugate with other molecules enhances its versatility in nanotechnology .
Case Studies
Mechanism of Action
The mechanism of action of (E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)thiazol-4-yl)benzoate involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes and receptors, modulating their activity. The acrylamide group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of their function. The thiazole ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues differ in substituents on the thiazole ring, benzoate ester, or acrylamido moiety. Key comparisons include:
Key Observations :
- Thiazole vs.
- Ester Groups : Methyl vs. ethyl esters (e.g., vs. target compound) influence lipophilicity and metabolic stability. Methyl esters generally exhibit faster hydrolysis rates in vivo.
- Acrylamido vs.
- Bioactivity : The N-hydroxybenzamide variant demonstrated antitumor activity via histone deacetylase (HDAC) inhibition, suggesting that similar acrylamido-thiazole derivatives could target epigenetic pathways.
Physicochemical Properties
- Solubility : The benzo[d][1,3]dioxole moiety enhances hydrophobicity compared to simpler phenyl analogues (e.g., ). This could limit aqueous solubility but improve membrane permeability.
Biological Activity
The compound (E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)thiazol-4-yl)benzoate is a derivative of thiazole and benzo[d][1,3]dioxole, which are known for their diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 396.45 g/mol. The structure features a thiazole ring linked to a benzoate moiety and a benzo[d][1,3]dioxole substituent, which contributes to its biological activity.
Anticancer Properties
Research indicates that compounds containing thiazole and benzo[d][1,3]dioxole moieties exhibit significant anticancer activity. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that similar compounds could effectively target cancer cells by disrupting key signaling pathways involved in tumor growth .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Thiazole derivatives are known to possess broad-spectrum antibacterial and antifungal activities. Studies have reported that modifications to the thiazole structure can enhance antimicrobial efficacy against resistant strains of bacteria .
The biological activity of this compound is thought to involve:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes critical for cancer cell survival or microbial growth.
- Interaction with DNA: Some derivatives have shown the ability to intercalate with DNA, leading to the disruption of replication processes.
- Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) can trigger apoptotic pathways in cancer cells.
Case Studies
| Study | Findings |
|---|---|
| Anticancer Activity | A derivative similar to this compound was tested on MCF-7 breast cancer cells, resulting in a 50% reduction in cell viability at a concentration of 10 µM over 48 hours. |
| Antimicrobial Efficacy | In vitro studies showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus with an MIC value of 32 µg/mL. |
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. For example:
- Synthesis Optimization: Researchers have developed novel synthetic routes that improve yield and purity while maintaining bioactivity .
- Structure-Activity Relationship (SAR): Investigations into SAR have revealed that specific modifications to the thiazole or benzoate groups can significantly enhance anticancer and antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
